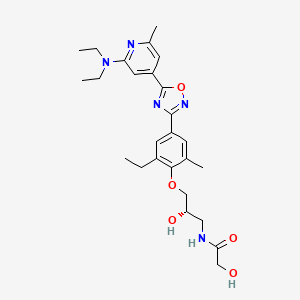

ACT-209905

Description

Properties

Molecular Formula |

C26H35N5O5 |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

N-[(2S)-3-[4-[5-[2-(diethylamino)-6-methyl-4-pyridinyl]-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-2-hydroxypropyl]-2-hydroxyacetamide |

InChI |

InChI=1S/C26H35N5O5/c1-6-18-11-19(9-16(4)24(18)35-15-21(33)13-27-23(34)14-32)25-29-26(36-30-25)20-10-17(5)28-22(12-20)31(7-2)8-3/h9-12,21,32-33H,6-8,13-15H2,1-5H3,(H,27,34)/t21-/m0/s1 |

InChI Key |

PAYSGEHZLXEURH-NRFANRHFSA-N |

Isomeric SMILES |

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)C)N(CC)CC)C)OC[C@H](CNC(=O)CO)O |

Canonical SMILES |

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)C)N(CC)CC)C)OCC(CNC(=O)CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ACT-209905; ACT 209905; ACT209905. |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of ACT-209905

An In-depth Technical Guide to the Mechanism of Action of ACT-209905

Introduction

This compound is an investigational small molecule identified as a modulator of the Sphingosine-1-phosphate receptor 1 (S1PR1).[1][2] Primarily characterized as an S1PR1 agonist, this compound has demonstrated potential therapeutic effects in preclinical cancer models, specifically in glioblastoma (GBM).[1][2] This document provides a detailed overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action

This compound exerts its biological effects by targeting and activating the S1PR1, a G-protein coupled receptor. S1PR1 is known to couple exclusively to the Gαi subunit of heterotrimeric G proteins.[1] Upon agonist binding, such as by this compound, the activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits dissociate and activate downstream signaling cascades.

The primary consequence of this compound-mediated S1PR1 activation in glioblastoma cells is the inhibition of key pro-survival and pro-migratory signaling pathways. Experimental evidence has shown that treatment with this compound leads to a reduction in the phosphorylation and, therefore, the activation of several critical kinases, including p38 MAP kinase, Akt1 (Protein Kinase B), and ERK1/2 (Extracellular signal-regulated kinases 1/2).[1] These kinases are central nodes in pathways that regulate cell growth, proliferation, survival, and migration.

Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted below. Binding of this compound to S1PR1 leads to the inhibition of downstream effectors crucial for glioblastoma cell viability and motility.

Caption: this compound signaling pathway in glioblastoma cells.

Quantitative Data Summary

The in vitro effects of this compound on glioblastoma cell viability have been quantified, demonstrating its inhibitory properties. The data below is derived from studies on primary glioblastoma (prGBM) and GL261 cell lines.

| Cell Line | Treatment Condition | Effect on Viability (% of Control) |

| prGBM | 10 µM this compound (single application) | 69.2% |

| prGBM | 10 µM this compound + W146 (S1PR1 antagonist) | 49.3% |

| prGBM | 10 µM this compound + JTE-013 (S1PR2 antagonist) | 63.0% |

| prGBM | Co-culture with THP-1 cells | 244.3% |

| prGBM | Co-culture with THP-1 cells + 10 µM this compound | 124.3% |

| GL261 | Co-culture with THP-1 cells | 134.3% |

| GL261 | Co-culture with THP-1 cells + 10 µM this compound | 120.5% |

Table compiled from data presented in Bien-Möller S, et al. Cancers (Basel). 2023.[1]

Experimental Protocols

Cell Viability Assay

The assessment of glioblastoma cell viability following treatment with this compound was conducted using a standard colorimetric assay.

-

Cell Culture: Human LN-18, U-87MG, and murine GL261 glioblastoma cell lines, as well as primary glioblastoma cells (prGBM), were cultured in appropriate media.

-

Co-culture Setup: For experiments involving monocytic influence, GBM cells were co-cultured with THP-1 cells at a density of 3.0 × 10⁴ cells/mL.

-

Treatment: Cells were treated with this compound at a concentration of 10 µM, either alone or in combination with other receptor antagonists.

-

Viability Measurement: After the incubation period, cell viability was determined using a WST-1 or similar tetrazolium salt-based assay, which measures the metabolic activity of viable cells. The absorbance was read on a microplate reader.

-

Data Analysis: Viability was expressed as a percentage relative to untreated control cells.

Caption: Experimental workflow for the cell viability assay.

Immunoblot Analysis

To determine the effect of this compound on specific signaling proteins, immunoblotting (Western blotting) was performed.

-

Cell Lysis: Glioblastoma cells were treated with this compound, THP-1 conditioned medium, or a combination. After treatment, cells were harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate was determined using a BCA (bicinchoninic acid) assay to ensure equal loading.

-

Electrophoresis: Equal amounts of protein from each sample were separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer: The separated proteins were transferred from the gel to a PVDF (polyvinylidene fluoride) membrane.

-

Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated (activated) forms of p38, AKT1, and ERK1/2. A primary antibody for a housekeeping protein (e.g., GAPDH) was used as a loading control.

-

Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins was quantified and normalized to the loading control to determine the relative level of kinase activation.[1]

Conclusion

This compound functions as an S1PR1 receptor agonist. Its mechanism of action in glioblastoma involves the inhibition of pro-tumorigenic signaling pathways, including the p38 MAPK, AKT1, and ERK1/2 pathways. This leads to a reduction in cell viability and migration, highlighting its potential as a therapeutic agent for glioblastoma. Further research is required to fully elucidate the downstream effects and to validate these findings in in vivo models.

References

ACT-209905: A Technical Guide on a Novel S1P1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-209905 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, identified as an analog of ponesimod.[1] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental methodologies. While specific data for this compound is emerging, particularly in the context of glioblastoma research, this guide also incorporates data from its close analog, ponesimod, to provide a broader context for its potential therapeutic applications in immune-mediated diseases.

Introduction to S1P1 Receptor Modulation

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P1-5.[2] The S1P1 receptor is prominently expressed on lymphocytes and plays a critical role in their egress from secondary lymphoid organs.[3] Agonism of the S1P1 receptor leads to its internalization and degradation, thereby preventing lymphocytes from responding to the natural S1P gradient and trapping them within the lymph nodes.[4] This sequestration of lymphocytes in lymphoid tissues forms the basis of the therapeutic effect of S1P1 receptor modulators in autoimmune diseases such as multiple sclerosis.[5]

This compound: A Ponesimod Analog

This compound is a selective S1P1 receptor agonist and a structural analog of ponesimod.[1] Its chemical structure is designed to elicit a potent and selective effect on the S1P1 receptor.

Chemical Properties

| Property | Value |

| IUPAC Name | (R)-5-(3-chloro-4-(2,3-dihydroxypropoxy)benzylidene)-2-(propylimino)-3-(o-tolyl)thiazolidin-4-one |

| Molecular Formula | C26H28ClN3O4S |

| Molecular Weight | 526.04 g/mol |

Mechanism of Action

This compound functions as a potent agonist at the S1P1 receptor. Upon binding, it induces receptor internalization, leading to a functional antagonism that blocks lymphocyte egress from lymphoid tissues.[1] This mechanism is consistent with other S1P1 receptor modulators used in the treatment of autoimmune diseases.

S1P1 Receptor Signaling Pathway

The binding of an S1P1 agonist like this compound initiates a cascade of intracellular signaling events. The activated receptor couples primarily through Gi proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. This signaling ultimately results in the internalization of the S1P1 receptor.

Figure 1: S1P1 Receptor Signaling Pathway Activation by this compound.

Preclinical Data

In Vitro Activity

The in vitro activity of this compound has been primarily characterized in the context of glioblastoma (GBM).

| Parameter | Cell Line | Value | Reference |

| EC50 (S1P1 Agonism) | CHO cells | 0.6 nM | [6] |

| IC50 (Cell Viability, 48h) | GL261 (murine GBM) | 6.87 µM | [7] |

| LN-18 (human GBM) | 19.78 µM | [7] | |

| U-87MG (human GBM) | 22.53 µM | [7] | |

| prGBM (primary human GBM) | 12.3 µM | [7] |

This compound has been shown to reduce the viability and migration of glioblastoma cells in a dose-dependent manner.[8] It also reduces the activation of growth-promoting kinases such as p38, AKT1, and ERK1/2 in these cells.[8]

In Vivo Data (Ponesimod as a Surrogate)

As in vivo data for this compound is not yet publicly available, data from its analog, ponesimod, in the Experimental Autoimmune Encephalomyelitis (EAE) model, a common model for multiple sclerosis, is presented for context.

| Study Type | Animal Model | Key Findings | Reference |

| EAE (Preventative) | MOG-induced EAE in C57BL/6 mice | Significant reduction in clinical scores and mortality. | [9] |

| EAE (Therapeutic) | MOG-induced EAE in C57BL/6 mice | Lower overall clinical scores and increased survival. | [9] |

| EAE (Dose-dependent efficacy) | MBP-induced EAE in Lewis rats | Significant, dose-dependent reduction in clinical scores. | [9] |

Ponesimod has also been shown to reduce inflammation, demyelination, and axonal loss in the central nervous system of mice with EAE.[3]

Pharmacokinetics (Ponesimod as a Surrogate)

Pharmacokinetic data for ponesimod provides an indication of the potential profile of this compound.

| Parameter | Species | Value | Reference |

| Bioavailability | Human | 84% | [10][11] |

| Tmax | Human | 2.0 - 4.0 h | [5][12] |

| Half-life (t1/2) | Human | ~33 h | [4][13] |

| Volume of Distribution (Vd) | Human | 160 L | [10] |

| Protein Binding | Human | >99% | [10] |

| Metabolism | Human | Highly metabolized (CYP and non-CYP pathways) | [4] |

| Excretion | Human | Primarily fecal | [11][13] |

Safety Pharmacology (Ponesimod as a Surrogate)

Cardiovascular safety is a key consideration for S1P1 receptor modulators. Ponesimod has been shown to cause a transient, dose-dependent reduction in heart rate upon initiation of treatment, which can be mitigated by a dose-titration regimen.[14][15] In clinical studies, ponesimod was not associated with an increased risk of major adverse cardiovascular events compared to an active comparator.[7]

Experimental Protocols

GTPγS Binding Assay

This assay is used to determine the agonist activity of a compound at a G protein-coupled receptor.

Figure 2: Workflow for a GTPγS Binding Assay.

Protocol Outline:

-

Membrane Preparation: Cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

-

Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of [35S]GTPγS (e.g., 0.1 nM), and GDP (e.g., 10 µM) in the assay buffer.

-

Termination and Separation: The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing unbound [35S]GTPγS to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of this compound, and the EC50 value is determined by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Outline:

-

Cell Seeding: Glioblastoma cells (e.g., LN-18, U-87MG) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells, and the IC50 value is calculated.[16]

Scratch Wound Healing Assay

This assay is used to assess cell migration in vitro.[17]

Figure 3: Workflow for a Scratch Wound Healing Assay.

Protocol Outline:

-

Cell Seeding: Glioblastoma cells are grown to a confluent monolayer in a multi-well plate.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

-

Treatment and Imaging: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound. The scratch is imaged at time zero and at subsequent time points.

-

Data Analysis: The width or area of the scratch is measured at each time point, and the rate of cell migration into the cell-free area is calculated to determine the effect of the compound on cell migration.[18]

Orthotopic Glioblastoma Xenograft Model

This in vivo model is used to evaluate the efficacy of anti-cancer agents in a more physiologically relevant setting.[1][19][20]

Protocol Outline:

-

Cell Preparation: Human glioblastoma cells (e.g., U-87MG) are harvested and prepared in a suitable medium for injection.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used as hosts.

-

Stereotactic Injection: Under anesthesia, a small burr hole is drilled in the skull of the mouse, and a specific number of glioblastoma cells are stereotactically injected into the brain (e.g., the striatum).[21]

-

Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound would be administered via an appropriate route (e.g., oral gavage).

-

Efficacy Evaluation: The effect of the treatment on tumor growth and survival of the animals is monitored.

Future Directions

Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

In vivo efficacy studies: Evaluation of this compound in animal models of autoimmune diseases (e.g., EAE) and in orthotopic glioblastoma xenograft models is crucial.

-

Pharmacokinetic and safety profiling: Comprehensive ADME and safety pharmacology studies are necessary to understand the drug's disposition and potential off-target effects.

-

Selectivity profiling: Determining the binding affinity of this compound for other S1P receptor subtypes will be important to fully characterize its selectivity.

-

Clinical evaluation: Ultimately, well-controlled clinical trials will be needed to establish the safety and efficacy of this compound in human patients.

Conclusion

This compound is a promising S1P1 receptor agonist with demonstrated in vitro activity against glioblastoma cells. Its mechanism of action, shared with other clinically successful S1P1 modulators, suggests potential therapeutic utility in autoimmune diseases. The preclinical data on its analog, ponesimod, provides a strong rationale for the continued investigation of this compound. Further in vivo and clinical studies are warranted to fully define its therapeutic profile.

References

- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurologylive.com [neurologylive.com]

- 8. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Randomized Trial on the Combined Effect of Ponesimod and Propranolol on Heart Rate, Cardiac Safety, and Pharmacokinetics in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ponesimod (Ponvory) - Multiple Sclerosis Centers of Excellence [va.gov]

- 16. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Scratch Wound Healing Assay [bio-protocol.org]

- 18. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy [frontiersin.org]

- 21. youtube.com [youtube.com]

The Role of ACT-209905 in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on ACT-209905 and its potential as a therapeutic agent for glioblastoma (GBM). Glioblastoma is a highly aggressive and infiltrative brain tumor with a poor prognosis, making the exploration of novel therapeutic avenues a critical area of research.[1][2] Evidence suggests that the sphingosine-1-phosphate (S1P) signaling pathway, particularly through the S1P receptor subtype 1 (S1PR1), is implicated in tumor progression.[1][3] this compound, a putative S1PR1 modulator, has been investigated for its effects on glioblastoma cell growth and migration.[1][3]

Mechanism of Action and Signaling Pathway

This compound is believed to exert its effects by modulating the S1PR1 signaling pathway. In glioblastoma cells, the activation of S1PR1 by its ligand S1P is associated with pro-tumorigenic effects, including enhanced cell growth and migration.[1][3] Research indicates that this compound inhibits the activation of several key downstream kinases, including p38, AKT1, and ERK1/2.[1][3] This inhibition of critical pro-survival and pro-migratory signaling cascades appears to be a central mechanism through which this compound impairs glioblastoma cell viability and motility.[1][3] Furthermore, this compound has been shown to reverse the pro-tumorigenic effects induced by the interaction of glioblastoma cells with monocytic cells, suggesting a role in modulating the tumor microenvironment.[1][3]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on glioblastoma cell lines.

Table 1: Effect of this compound on Glioblastoma Cell Viability

| Cell Line | Concentration (µM) | Time (h) | Viability (%) |

| LN-18 | 10 | 48 | 36.2 |

| 20 | 48 | 18.5 | |

| 50 | 48 | 1.43 | |

| GL261 | 1 | 48 | 72.0 |

| 50 | 48 | 7.3 |

Table 2: Inhibition of S1P-Induced Migration of Primary Glioblastoma Cells by this compound

| Treatment | Wound Closure (%) |

| Control | 7.52 |

| S1P (2.5 µM) | 21.0 |

| S1P + this compound (1 µM) | 13.2 |

| S1P + this compound (10 µM) | 9.9 |

| S1P + this compound (20 µM) | 6.12 |

Table 3: Synergistic Effect of this compound with Temozolomide (TMZ) on Primary Glioblastoma Cell Viability

| Treatment | Viability (%) |

| Control | 100 |

| TMZ | 41.4 |

| This compound (10 µM) | 55.1 |

| This compound (20 µM) | 26.5 |

| TMZ + this compound (10 µM) | 14.6 |

| TMZ + this compound (20 µM) | 3.17 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the research of this compound are provided below.

Cell Viability Assays

1. Resazurin Assay:

-

Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (0.5 to 50 µM) and/or temozolomide.

-

Incubation: Cells are incubated with the treatment for 48 or 72 hours.

-

Resazurin Addition: Resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.

-

Measurement: The fluorescence is measured at an excitation wavelength of 540 nm and an emission wavelength of 590 nm. Cell viability is calculated as a percentage of the untreated control.

2. Crystal Violet Staining:

-

Cell Seeding and Treatment: Performed as described for the Resazurin Assay.

-

Fixation: After the incubation period, the medium is removed, and the cells are fixed with 4% paraformaldehyde for 15 minutes.

-

Staining: The fixed cells are stained with a 0.1% crystal violet solution for 20 minutes.

-

Washing and Solubilization: The plates are washed with water to remove excess stain, and the stain is solubilized with 10% acetic acid.

-

Measurement: The absorbance is measured at a wavelength of 570 nm. Cell vitality is expressed as a percentage of the untreated control.

Scratch-Wound-Healing Assay for Cell Migration

-

Cell Culture: Glioblastoma cells are grown to a confluent monolayer in 6-well plates.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.

-

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove any detached cells, and then fresh medium containing S1P and/or different concentrations of this compound is added.

-

Imaging: The scratch is imaged at 0 hours and after 16 hours of incubation using a phase-contrast microscope.

-

Analysis: The width of the wound is measured at multiple points at both time points, and the percentage of wound closure is calculated to quantify cell migration.

Immunoblotting for Kinase Activation

-

Cell Lysis: After treatment with this compound and/or other stimuli, glioblastoma cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, AKT1, and ERK1/2.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels to determine the activation status of the kinases.

Conclusion

This compound demonstrates significant potential in the context of glioblastoma research. Its ability to inhibit key signaling pathways involved in cell proliferation and migration, coupled with its synergistic effects with the standard chemotherapeutic agent temozolomide, marks it as a compound of interest for further preclinical and potentially clinical investigation. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to build upon these foundational studies.

References

- 1. OPUS 4 | Influence of S1PR1/S1PR2 blocking on growth behavior of glioblastoma cells using the model substances this compound and Compound 16 [epub.ub.uni-greifswald.de]

- 2. researchgate.net [researchgate.net]

- 3. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of ACT-209905: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-209905 is a putative modulator of the sphingosine-1-phosphate receptor 1 (S1PR1), a G protein-coupled receptor critically involved in immune cell trafficking and signaling. Emerging research has highlighted the immunomodulatory potential of this compound, particularly in the context of the tumor microenvironment. This technical guide provides an in-depth overview of the core immunomodulatory effects of this compound, with a focus on its impact on glioblastoma (GBM). It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a diverse range of cellular processes, including cell growth, migration, and immune responses, through its interaction with a family of five S1P receptors (S1PR1-5). S1PR1 is particularly known for its role in lymphocyte egress from lymphoid organs. Modulation of S1PR1 has been a successful strategy in the treatment of autoimmune diseases. More recently, the S1P/S1PR1 axis has been implicated in cancer progression, including in glioblastoma, the most aggressive primary brain tumor.[1][2]

This compound has been identified as a modulator of S1PR1.[3] This guide synthesizes the current understanding of this compound's effects, drawing from in vitro studies on glioblastoma cell lines. The data presented herein demonstrates the compound's ability to inhibit GBM cell growth and migration, and to counteract the pro-tumorigenic effects of monocytic cells.[1][3]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies of this compound on glioblastoma cells.

Table 1: Effect of this compound on the Viability of Primary Human Glioblastoma (prGBM) Cells

| This compound Concentration (µM) | Cell Viability (%) after 48h |

| 1 | 80.4 |

| 5 | 67.0 |

| 10 | 47.7 |

| 20 | 21.9 |

| 50 | 8.2 |

| Data extracted from a resazurin assay.[1] |

Table 2: Effect of this compound on the Vitality of Primary Human Glioblastoma (prGBM) Cells

| This compound Concentration (µM) | Cell Vitality (%) after 48h |

| 5 | 82.4 |

| 10 | 55.9 |

| 20 | 25.0 |

| 50 | 10.7 |

| Data extracted from a crystal-violet staining assay.[1] |

Table 3: Inhibition of S1P-Induced Migration of Primary Human Glioblastoma (prGBM) Cells by this compound

| Treatment | Wound Closure (%) after 16h |

| Control | 7.52 |

| S1P (2.5 µM) | 21.0 |

| S1P (2.5 µM) + this compound (1 µM) | 13.2 |

| S1P (2.5 µM) + this compound (10 µM) | 9.9 |

| S1P (2.5 µM) + this compound (20 µM) | 6.12 |

| Data from a scratch-wound-healing assay.[1] |

Signaling Pathways and Experimental Workflows

This compound Modulated S1PR1 Signaling Pathway

The immunomodulatory effects of this compound are mediated through its interaction with the S1PR1 signaling pathway. In glioblastoma cells, activation of S1PR1 by S1P is known to promote cell survival and proliferation through downstream signaling cascades, including the p38, AKT1, and ERK1/2 pathways. This compound has been shown to reduce the activation of these growth-promoting kinases.[1][3]

Caption: S1PR1 signaling pathway modulated by this compound.

Experimental Workflow: Co-culture of GBM and THP-1 Cells

To investigate the immunomodulatory effects of this compound in the context of the tumor microenvironment, a co-culture system with glioblastoma cells and the human monocytic cell line THP-1 can be employed. This workflow allows for the assessment of how tumor-associated macrophages (represented by THP-1 cells) influence GBM cell behavior and how this compound modulates this interaction.

Caption: Workflow for co-culture experiments.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on glioblastoma cells.

Cell Culture

-

Cell Lines: Human glioblastoma cell lines (LN-18, U-87MG), murine glioblastoma cell line (GL261), and primary human glioblastoma (prGBM) cells. Human monocytic cell line THP-1.

-

Media: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37 °C with 5% CO2.

Cell Viability and Vitality Assays

-

Resazurin Assay (Viability):

-

Seed glioblastoma cells in 96-well plates.

-

After 24 hours, treat cells with varying concentrations of this compound (0.5 to 50 µM) for 48 or 72 hours.

-

Add resazurin solution to each well and incubate for 2-4 hours at 37 °C.

-

Measure the fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate cell viability relative to solvent-treated control cells.

-

-

Crystal-Violet Staining (Vitality):

-

Seed and treat cells as described for the resazurin assay.

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet solution for 20 minutes.

-

Wash the plates with water and air dry.

-

Solubilize the stain with 10% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell vitality relative to solvent-treated control cells.

-

Scratch-Wound-Healing Assay (Migration)

-

Grow glioblastoma cells to a confluent monolayer in 6-well plates.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing S1P (2.5 µM) and/or different concentrations of this compound.

-

Capture images of the scratch at 0 hours and 16 hours.

-

Measure the wound area at both time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure.

Immunoblotting

-

Treat glioblastoma cells with this compound, THP-1 conditioned medium, or in co-culture as required.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against p-p38, p38, p-AKT1, AKT1, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH) overnight at 4 °C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

Conclusion

The available data strongly suggest that this compound possesses significant immunomodulatory and anti-tumor activity in the context of glioblastoma. Its ability to inhibit key pro-survival signaling pathways and counteract the tumor-promoting influence of monocytic cells makes it a compound of interest for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to elucidate the full therapeutic potential of this compound.

References

- 1. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OPUS 4 | Influence of S1PR1/S1PR2 blocking on growth behavior of glioblastoma cells using the model substances this compound and Compound 16 [epub.ub.uni-greifswald.de]

The Safety and Toxicity Profile of ACT-209905: An In-Depth Technical Guide

Basel, Switzerland - Comprehensive analysis of publicly available data reveals a significant lack of information regarding the in vivo safety and toxicity profile of ACT-209905, a compound previously under investigation by Actelion Pharmaceuticals, now Idorsia Pharmaceuticals. While some in vitro data exists, a thorough assessment of the compound's safety in preclinical animal models and human clinical trials is not possible based on current public disclosures.

Our investigation into the safety and toxicity of this compound has been unable to uncover any formal preclinical toxicology reports or clinical trial data. Searches of Idorsia Pharmaceuticals' current and historical pipelines, as well as scientific literature and regulatory databases, did not yield any information on the compound's development status or associated safety findings. It is plausible that this compound is a preclinical candidate that has not advanced to stages of development that would necessitate public disclosure of extensive safety data, or its development may have been discontinued.

The only available data on this compound comes from a singular in vitro study focused on its effects on glioblastoma cells. This research provides preliminary insights into the compound's mechanism of action at a cellular level but is insufficient to construct a meaningful safety and toxicity profile for researchers and drug development professionals.

Due to the absence of in vivo safety and toxicity data, this guide cannot provide the detailed quantitative data tables, experimental protocols, and visualizations of signaling pathways and experimental workflows as initially intended. The creation of a comprehensive technical whitepaper on the safety and toxicity of this compound is contingent upon the future public release of relevant preclinical and clinical data by the developing organization.

An In-depth Technical Guide to the Core Structure and Activity of ACT-209905

This guide provides a detailed examination of the chemical structure, mechanism of action, and biological effects of ACT-209905, a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of glioblastoma.

Chemical Structure and Properties

This compound is a small molecule with the molecular formula C26H35N5O5 and a molecular weight of 497.59 g/mol . Its structure is defined by the following SMILES notation: O=C(NC--INVALID-LINK--COC1=C(C)C=C(C2=NOC(C3=CC(N(CC)CC)=NC(C)=C3)=N2)C=C1CC)CO.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C26H35N5O5 |

| Molecular Weight | 497.59 g/mol |

| SMILES | O=C(NC--INVALID-LINK--COC1=C(C)C=C(C2=NOC(C3=CC(N(CC)CC)=NC(C)=C3)=N2)C=C1CC)CO |

| CAS Number | 1062670-13-6 |

Mechanism of Action and Signaling Pathway

This compound functions as a modulator of the S1P1 receptor, a G protein-coupled receptor involved in regulating numerous cellular processes. In the context of glioblastoma, this compound has been shown to inhibit tumor cell growth and migration by modulating downstream signaling pathways.[1][2] Specifically, it has been observed to reduce the activation of key growth-promoting kinases, including p38, AKT1, and ERK1/2.[1][2]

The binding of an agonist to the S1P1 receptor typically initiates a cascade of intracellular events. In glioblastoma cells, S1P1 signaling can activate multiple pathways, including the MAPK/ERK, PI3K/AKT, and p38 MAPK pathways, which are crucial for cell proliferation, survival, and migration. By modulating S1P1, this compound interferes with these pro-tumorigenic signaling cascades.

Caption: Signaling pathway modulated by this compound in glioblastoma cells.

Biological Activity in Glioblastoma

Effect on Cell Viability

This compound has demonstrated significant inhibitory effects on the viability of various glioblastoma cell lines. The tables below summarize the quantitative data from cell viability and vitality assays.

Table 2: Effect of this compound on Glioblastoma Cell Viability (Resazurin Assay)

| Cell Line | Concentration (µM) | Time (h) | Viability (%) |

| LN-18 | 10 | 48 | 36.2 |

| 20 | 48 | 18.5 | |

| 50 | 48 | 1.43 | |

| 10 | 72 | 20.8 | |

| 20 | 72 | 15.7 | |

| 50 | 72 | 0.37 | |

| U-87MG | 20 | 72 | 13.2 |

| 50 | 72 | 0.02 | |

| GL261 | 1 | 48 | 72.0 |

| 50 | 48 | 7.3 |

Data extracted from Bien-Möller et al., 2023.[1]

Table 3: Effect of this compound on Glioblastoma Cell Vitality (Crystal Violet Assay)

| Cell Line | Concentration (µM) | Time (h) | Vitality (%) |

| LN-18 | 10 | 48 | 60.7 |

| 20 | 48 | 43.7 | |

| 50 | 48 | 31.0 | |

| 10 | 72 | 41.9 | |

| 20 | 72 | 33.0 | |

| 50 | 72 | 24.6 | |

| U-87MG | 20 | 72 | 30.3 |

| 50 | 72 | 21.2 |

Data extracted from Bien-Möller et al., 2023.[1]

Effect on Cell Migration

This compound has also been shown to inhibit the migration of glioblastoma cells. The following table summarizes the quantitative data from a scratch-wound-healing assay.

Table 4: Effect of this compound on S1P-Induced Migration of Primary Glioblastoma Cells

| Treatment | Wound Closure (%) |

| Control (Basal Migration) | 7.52 |

| S1P (2.5 µM) | 21.0 |

| S1P + this compound (1 µM) | 13.2 |

| S1P + this compound (10 µM) | 9.9 |

| S1P + this compound (20 µM) | 6.12 |

Data extracted from Bien-Möller et al., 2023.[1]

Experimental Protocols

Cell Viability and Vitality Assays

Caption: Workflow for cell viability and vitality assays.

Resazurin Assay:

-

Glioblastoma cells were seeded in 96-well plates at a density of 10,000 cells per well.

-

After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound.

-

Following incubation for the desired time (48 or 72 hours), the medium was removed and replaced with fresh medium containing 10% resazurin.

-

The plates were incubated for 1.5 to 2 hours at 37°C.

-

Fluorescence was measured using a multiplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Cell viability was calculated as a percentage relative to solvent-treated control cells.[1]

Crystal Violet Assay:

-

After the resazurin assay, the supernatant was aspirated.

-

The cells were fixed with 4% paraformaldehyde for 20 minutes.

-

The fixed cells were stained with a 0.1% crystal violet solution for 5 minutes.

-

The plates were washed with water to remove excess stain.

-

The bound dye was solubilized with 10% acetic acid.

-

Absorbance was measured at 595 nm using a multiplate reader.[1]

Cell Migration Assay (Scratch-Wound-Healing)

Caption: Workflow for the scratch-wound-healing migration assay.

-

Glioblastoma cells were grown to confluence in 12-well plates.

-

A scratch was created in the cell monolayer using a pipette tip.

-

The wells were washed to remove detached cells.

-

The cells were then incubated with medium containing S1P and/or this compound.

-

Images of the scratch were taken at the beginning of the experiment (0 hours) and after 16 hours.

-

The extent of wound closure was quantified to determine cell migration.[1]

Western Blot for Phosphorylated Kinases

-

Cell Lysis: Glioblastoma cells were treated with this compound for the desired time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with a solution containing bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the phosphorylated forms of p38, AKT1, and ERK1/2, as well as antibodies for the total forms of these proteins as loading controls.

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins was normalized to the intensity of the bands for the total proteins to determine the relative level of activation.

Conclusion

This compound is a promising S1P1 receptor modulator that demonstrates significant anti-tumor activity in glioblastoma cell models. Its ability to inhibit cell viability and migration is associated with the downregulation of key pro-survival and pro-migratory signaling pathways, including the PI3K/AKT, MAPK/ERK, and p38 MAPK pathways. The data and protocols presented in this guide provide a comprehensive resource for further research and development of this compound as a potential therapeutic agent for glioblastoma.

References

In Vitro Oncology Profile of ACT-209905: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of ACT-209905, a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), on cancer cells. The focus of this document is on its activity in glioblastoma (GBM), a highly aggressive and therapy-resistant brain tumor.

Core Mechanism of Action

This compound functions as a functional antagonist of the S1PR1.[1] Evidence suggests that the S1P-S1PR1 signaling axis is crucial for tumor progression, and its modulation by this compound has been shown to impede key tumorigenic processes in glioblastoma cells.[1][2][3][4] The compound has been observed to reduce the activation of several growth-promoting kinases, including p38, AKT1, and ERK1/2.[1][2][3][4]

Quantitative Analysis of In Vitro Efficacy

The anti-cancer effects of this compound have been quantified through various in vitro assays, primarily focusing on cell viability and migration.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in several human and murine glioblastoma cell lines, demonstrating its dose-dependent cytotoxic effects.

| Cell Line | Type | IC50 (µM) |

| prGBM | Primary Human Glioblastoma | Data not available in abstract |

| LN-18 | Human Glioblastoma | Data not available in abstract |

| U-87MG | Human Glioblastoma | Data not available in abstract |

| GL261 | Murine Glioblastoma | Data not available in abstract |

Note: Specific IC50 values are stated to be in Table 1 of the cited publication, but are not available in the provided search results.[1][2]

Table 2: Effects of this compound on Glioblastoma Cell Viability and Migration

This compound has demonstrated a significant impact on both the viability and migratory capacity of glioblastoma cells.

| Parameter | Cell Line | Treatment | Outcome |

| Viability | prGBM | 10 µM this compound in co-culture with THP-1 cells | Reduction in viability from 244.3% to 124.3%[1] |

| Viability | GL261 | 10 µM this compound in co-culture with THP-1 cells | Reduction in viability from 134.3% to 120.5%[1] |

| Migration | prGBM | 1 µM this compound with 2.5 µM S1P | Inhibition of wound closure from 21.0% to 13.2%[1] |

| Migration | prGBM | 10 µM this compound with 2.5 µM S1P | Inhibition of wound closure from 21.0% to 9.9%[1] |

| Migration | prGBM | 20 µM this compound with 2.5 µM S1P | Inhibition of wound closure from 21.0% to 6.12%[1] |

Signaling Pathway Modulation

This compound exerts its anti-cancer effects by modulating the S1PR1 signaling pathway and its downstream effectors. The binding of S1P to S1PR1 typically activates pro-survival and pro-migratory pathways. This compound, acting as a functional antagonist, inhibits these downstream signals.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the in vitro effects of this compound.

Cell Culture

Human glioblastoma cell lines (LN-18, U-87MG), a murine glioblastoma cell line (GL261), and primary human glioblastoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS), 2 mM glutamine, and non-essential amino acids.[1] Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

Cell Viability Assay

The viability of glioblastoma cells was assessed to determine the cytotoxic effects of this compound.

Scratch-Wound-Healing Migration Assay

This assay was employed to evaluate the impact of this compound on the migratory potential of glioblastoma cells.

Immunoblot Analysis

Western blotting was utilized to assess the phosphorylation status of key proteins in the S1PR1 signaling pathway.

Conclusion

The available in vitro data strongly suggest that this compound is a potent inhibitor of glioblastoma cell growth and migration. Its mechanism of action, centered on the modulation of the S1PR1 signaling pathway, presents a promising avenue for the development of novel therapeutics for this challenging malignancy. Further preclinical investigations are warranted to fully elucidate its anti-tumor potential.

References

- 1. mdpi.com [mdpi.com]

- 2. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: ACT-209905, an S1P1 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ACT-209905, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. It is intended to serve as a comprehensive resource, detailing supplier and purchasing information, chemical properties, and key experimental data and protocols to facilitate further research and development.

Supplier and Purchasing Information

This compound is available from several commercial suppliers for research purposes. The following table summarizes readily available purchasing information. Researchers should note that catalog numbers and available quantities are subject to change and should verify with the supplier.

| Supplier | Catalog Number | Available Quantities | Contact Information |

| MedChemExpress | HY-12789 | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |

| TargetMol | T26557 | 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |

| Hölzel-Diagnostika | TMO-T26557 | 5 mg, 25 mg, 50 mg, 100 mg, 500 mg | --INVALID-LINK-- |

| Caltag Medsystems | TAR-T26555 | Inquire | --INVALID-LINK-- |

Chemical and Physical Properties

This compound is a chiral aminopyridine derivative of ponesimod.[1] Its fundamental properties are outlined below.

| Property | Value | Reference |

| IUPAC Name | (S)-1-((5-(5-(2-ethyl-5-methylphenoxy)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)amino)propan-2-ol | |

| CAS Number | 1062670-13-6 | [2] |

| Molecular Formula | C21H24N4O3 | |

| Molecular Weight | 380.44 g/mol | |

| Appearance | White to off-white solid | |

| Purity | >98% (Typically) | Supplier Datasheets |

| Solubility | Soluble in DMSO | Supplier Datasheets |

| Storage | Store at -20°C for long-term | Supplier Datasheets |

Mechanism of Action and Biological Activity

This compound is a potent agonist of the S1P1 receptor.[2][3] Upon binding, it induces the internalization and degradation of the receptor, leading to a functional antagonism. This process blocks the egress of lymphocytes from lymphoid organs, resulting in immunomodulatory effects.[1] Recent studies have also highlighted its anti-tumor activity, particularly in glioblastoma (GBM), where it has been shown to inhibit cell growth and migration.[1][3]

Experimental Data

The following tables summarize key quantitative data from a study investigating the effects of this compound on glioblastoma cells.

In Vitro Cytotoxicity of this compound on Glioblastoma Cell Lines

The viability of various glioblastoma cell lines was assessed after 72 hours of treatment with this compound.

| Cell Line | This compound Concentration (µM) | Mean Cell Viability (%) |

| GL261 (murine) | 5 | 73.4 |

| 10 | 55.1 | |

| 20 | 26.5 | |

| LN-18 (human) | 10 | ~60 |

| 20 | ~30 | |

| U-87MG (human) | 10 | ~75 |

| 20 | ~45 | |

| prGBM (primary human) | 10 | 69.2 |

Data extracted from Bien-Möller S, et al. Cancers (Basel). 2023.

Effect of this compound on Glioblastoma Cell Migration

The inhibitory effect of this compound on the migration of primary glioblastoma cells was measured using a scratch-wound healing assay.

| Treatment | Wound Closure (%) |

| Control (untreated) | 7.52 |

| S1P (2.5 µM) | 21.0 |

| S1P + this compound (1 µM) | 13.2 |

| S1P + this compound (10 µM) | 9.9 |

| S1P + this compound (20 µM) | 6.12 |

Data extracted from Bien-Möller S, et al. Cancers (Basel). 2023.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed glioblastoma cells (e.g., LN-18, GL261) in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Scratch-Wound Healing Assay (Migration Assay)

-

Cell Seeding: Seed primary glioblastoma cells in 6-well plates and grow to confluence.

-

Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing this compound at desired concentrations (e.g., 1, 10, 20 µM) with or without a migration stimulus like S1P (2.5 µM).

-

Image Acquisition: Capture images of the scratch at 0 hours and after 16 hours.

-

Data Analysis: Measure the wound area at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Visualizations

Signaling Pathway of this compound in Glioblastoma Cells

The following diagram illustrates the proposed signaling pathway affected by this compound in glioblastoma cells. As an S1P1 receptor agonist, this compound leads to the internalization of the receptor. This functional antagonism inhibits the activation of downstream pro-survival and pro-migratory kinases.

Caption: this compound signaling in glioblastoma.

Experimental Workflow for Cell Viability Assessment

The diagram below outlines the key steps in determining the effect of this compound on cell viability using an MTT assay.

References

Methodological & Application

Application Notes and Protocols for ACT-209905 in Glioblastoma Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the use of ACT-209905, a putative S1PR1 modulator, in glioblastoma (GBM) cell culture models. The following sections outline the necessary materials and methods for culturing various GBM cell lines, conducting cell viability and migration assays, and analyzing the impact of this compound on key signaling pathways.

Overview

This compound has been identified as an agonist of the S1P1 receptor and has demonstrated potential in inhibiting the growth and migration of glioblastoma cells.[1] This document provides protocols derived from studies on human and murine GBM cell lines, offering a framework for investigating the therapeutic potential of this compound. The experimental designs described herein are intended to be adapted and optimized by researchers based on their specific experimental needs.

Cell Culture Protocols

The following protocols are for the culture of cell lines relevant to the study of this compound in glioblastoma.

Human Glioblastoma Cell Lines (LN-18 and U-87 MG)

-

Growth Medium:

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2][4]

-

Subculturing:

-

When cells reach 80-90% confluency, remove and discard the culture medium.

-

Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53% (w/v) EDTA solution.

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate for 5 to 15 minutes, or until the cell layer is dispersed.[6]

-

Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.[3][6]

-

Aliquot the cell suspension to new culture vessels at a recommended split ratio of 1:4 to 1:6 for LN-18 and 1:2 to 1:5 for U-87 MG.[3][6]

-

Renew the culture medium 2 to 3 times per week.[6]

-

Murine Glioma Cell Line (GL261)

-

Growth Medium: DMEM with 10% FBS and Penicillin/Streptomycin/Glutamine.[7]

-

Culture Conditions: Incubate at 37.0°C with 5.0% CO2.[7]

-

Subculturing: Passage cells every 3-4 days at approximately 80% confluency using trypsinization.[7]

Human Monocytic Cell Line (THP-1)

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS.

-

Culture Conditions: Maintain as a suspension culture at 37°C in a 5% CO2 incubator.[1][8]

-

Subculturing:

Experimental Protocols with this compound

The following are detailed protocols for assessing the effects of this compound on glioblastoma cells.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the viability of GBM cells.

-

Workflow:

Caption: Workflow for the cell viability assay.

-

Detailed Protocol:

-

Seed GBM cells (e.g., LN-18, GL261) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

-

Prepare serial dilutions of this compound in the appropriate complete cell culture medium. Recommended concentrations range from 0.5 to 50 µM.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 or 72 hours.

-

Following incubation, add a resazurin-based reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation of 540 nm and an emission of 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Migration Assay

This protocol assesses the effect of this compound on the migratory capacity of GBM cells using a Boyden chamber assay.

-

Workflow:

Caption: Workflow for the cell migration assay.

-

Detailed Protocol:

-

Culture GBM cells to sub-confluency and then serum-starve them overnight.

-

Use cell culture inserts with an 8 µm pore size membrane placed in a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.

-

Resuspend the serum-starved GBM cells in serum-free medium containing various concentrations of this compound or a vehicle control.

-

Seed the cell suspension into the upper chamber of the inserts.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

-

Stain the cells with a staining solution (e.g., crystal violet).

-

Wash the inserts and allow them to dry.

-

Image the stained cells using a microscope and count the number of migrated cells per field of view.

-

Quantify the results and express them as a percentage of the control.

-

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on glioblastoma cell lines.

Table 1: Effect of this compound on the Viability of Human LN-18 GBM Cells after 48h

| This compound Concentration (µM) | Cell Viability (%) |

| 10 | 36.2% |

| 20 | 18.5% |

| 50 | 1.43% |

| (Data derived from studies on LN-18 cells)[9] |

Table 2: Effect of this compound in Combination with THP-1 Co-culture on GBM Cell Viability

| Cell Line | Condition | Viability (%) |

| prGBM | THP-1 Co-culture | 244.3% |

| prGBM | THP-1 Co-culture + 10 µM this compound | 124.3% |

| GL261 | THP-1 Co-culture | 134.3% |

| GL261 | THP-1 Co-culture + 10 µM this compound | 120.5% |

| (Data reflects the reversal of THP-1 induced viability enhancement by this compound)[10] |

Signaling Pathway Analysis

This compound has been shown to reduce the activation of key growth-promoting kinases in GBM cells.

Western Blot Analysis Protocol

-

Culture GBM cells and treat them with this compound for the desired time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, AKT1, and ERK1/2.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagram

Immunoblot analyses have indicated that this compound reduces the activation of growth-promoting kinases such as p38, AKT1, and ERK1/2.[9][10]

Caption: Proposed signaling pathway modulated by this compound.

References

- 1. nanopartikel.info [nanopartikel.info]

- 2. Apoptosis-related gene expression in glioblastoma (LN-18) and medulloblastoma (Daoy) cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcrj.org.br [bcrj.org.br]

- 4. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]

- 5. 3D Cell Culture of Glioblastoma Cell (U-87 MG) in VitroGel® | TheWell Bioscience [thewellbio.com]

- 6. bcrj.org.br [bcrj.org.br]

- 7. GL261 glioma tumor cells respond to ATP with an intracellular calcium rise and glutamate release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Expert Insights | Tutorial for THP-1 Cell Culture | Ubigene [ubigene.us]

ACT-209905: Application Notes and Protocols for In Vitro Glioblastoma Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of ACT-209905, a putative modulator of the sphingosine-1-phosphate receptor 1 (S1PR1), in glioblastoma (GBM) research. The following sections detail its mechanism of action, recommended dosage from preclinical studies, and detailed protocols for cell culture and viability assays.

Mechanism of Action

This compound is an agonist of the S1P1 receptor.[1] In the context of glioblastoma, S1PR1 signaling has been implicated in promoting tumor growth and migration. By modulating S1PR1, this compound has been shown to impair the growth and migration of glioblastoma cells in vitro.[2][3] The activation of S1PR1 is coupled to G-proteins, which can trigger downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, ultimately influencing cell survival and proliferation. The inhibitory effects of this compound on glioblastoma cells involve the reduction of the activation of growth-promoting kinases such as p38, AKT1, and ERK1/2.[2]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various glioblastoma cell lines after 48 hours of treatment. This data is derived from the study by Bien-Möller et al. (2023).

| Cell Line | Description | IC50 (µM) |

| prGBM | Primary human glioblastoma cells | 13.9 |

| LN-18 | Human glioblastoma cell line | 13.1 |

| GL261 | Murine glioblastoma cell line | 8.8 |

Table 1: IC50 values of this compound in glioblastoma cell lines.[2]

Mandatory Visualizations

Caption: S1PR1 signaling pathway modulated by this compound.

Caption: Experimental workflow for in vitro studies of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on product datasheets, this compound is soluble in DMSO at 10 mM.[1]

-

To prepare a 10 mM stock solution, dissolve 4.98 mg of this compound (MW: 497.59 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Glioblastoma Cell Culture

Materials:

-

Human (e.g., LN-18) or murine (e.g., GL261) glioblastoma cell lines

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture glioblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in new flasks at a lower density.

Cell Viability Assay (MTT Assay)

Materials:

-

Glioblastoma cells

-

96-well cell culture plates

-

This compound stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed the glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow the cells to adhere overnight in the incubator.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range for determining IC50 would be from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

These protocols provide a foundation for investigating the in vitro effects of this compound on glioblastoma cells. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

References

Preparing Stock Solutions of ACT-209905: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-209905 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] As a functional antagonist, it induces the internalization and degradation of the S1P1 receptor, thereby preventing the egress of lymphocytes from lymphoid organs.[2][3] This mechanism of action makes this compound a valuable tool for research in areas such as autoimmune diseases and oncology, particularly in the study of glioblastoma.[1][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for in vitro studies.

Data Presentation

Quantitative data for the preparation of this compound stock solutions are summarized in the tables below for easy reference.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₅N₅O₅ |

| Molecular Weight | 497.59 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

Table 2: Preparation of a 10 mM this compound Stock Solution in DMSO

| Parameter | Value |

| Stock Concentration | 10 mM |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

| Mass of this compound for 1 mL | 4.98 mg |

| Mass of this compound for 5 mL | 24.90 mg |

| Mass of this compound for 10 mL | 49.80 mg |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, for 1 mL of a 10 mM stock solution, weigh 4.98 mg.

-

Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolve the Compound:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

-

-

Storage: Store the 10 mM stock solution in tightly sealed, amber vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

For cell-based assays, the DMSO concentration in the final culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Procedure:

-

Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial for distinguishing the effects of the compound from those of the solvent.

Mandatory Visualizations

S1P1 Receptor Signaling Pathway

Caption: Agonist binding and functional antagonism of the S1P1 receptor by this compound.

Experimental Workflow for In Vitro Testing

Caption: General workflow for in vitro testing of this compound.

References

- 1. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the therapeutic applications for S1PR1 modulators? [synapse.patsnap.com]

- 4. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring ACT-209905 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of techniques to measure the efficacy of ACT-209905, a novel investigational agent. Based on a hypothesized mechanism of action, this compound is a selective inhibitor of the tyrosine kinase TK-X, a critical component of the Growth Factor Z (GF-Z) signaling pathway. Aberrant activation of this pathway is implicated in tumorigenesis. The following protocols detail in vitro and in vivo methods to assess the biological activity and therapeutic potential of this compound, including its effects on TK-X signaling, cell proliferation, apoptosis, and tumor growth in xenograft models.

Introduction to this compound and its Hypothesized Mechanism of Action

This compound is a small molecule inhibitor designed to target TK-X, a receptor tyrosine kinase. Upon binding its ligand, GF-Z, TK-X dimerizes and autophosphorylates, initiating downstream signaling through the MAPK/ERK and PI3K/Akt pathways. These pathways are central to regulating cell proliferation, survival, and angiogenesis. In certain cancers, overexpression or mutation of TK-X leads to constitutive activation of these pathways, driving uncontrolled tumor growth. This compound is hypothesized to bind to the ATP-binding pocket of TK-X, preventing its phosphorylation and subsequent activation of downstream effectors.

Below is a diagram illustrating the hypothesized GF-Z/TK-X signaling pathway and the inhibitory action of this compound.

Application Notes and Protocols for ACT-209905 in Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-209905 is a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G-protein coupled receptor involved in regulating numerous cellular processes.[1][2] Emerging research has identified a critical role for S1PR1 signaling in the pathogenesis of glioblastoma (GBM), the most aggressive primary brain tumor.[2][3] Specifically, activation of S1PR1 by its ligand, sphingosine-1-phosphate (S1P), promotes GBM cell proliferation, survival, and migration.[2][3][4] this compound has been shown to counteract these effects, impairing the growth and migratory capabilities of glioblastoma cells, suggesting its potential as a therapeutic agent.[1][5][6]

These application notes provide detailed protocols for utilizing this compound in common in vitro cell migration assays, namely the scratch (wound healing) assay and the transwell (Boyden chamber) assay. It also summarizes the known effects of this compound on glioblastoma cell migration and the underlying signaling pathways.

Mechanism of Action in Cell Migration